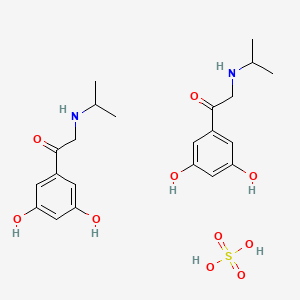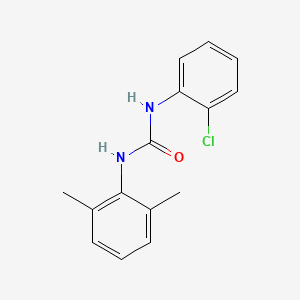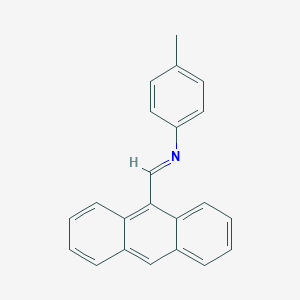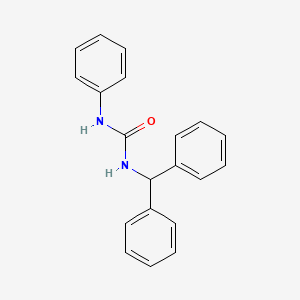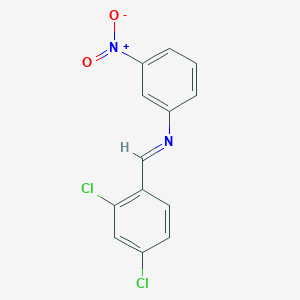![molecular formula C18H26N2O5S B11954605 2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid](/img/structure/B11954605.png)
2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid is a complex organic compound with a unique structure that includes both amide and sulfanyl functional groups
Méthodes De Préparation
The synthesis of 2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid typically involves multiple steps. One common synthetic route includes the protection of amino groups with benzyloxycarbonyl (Cbz) groups, followed by the formation of amide bonds through coupling reactions. The reaction conditions often require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide bonds can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol, as well as temperature control to optimize reaction rates and yields. Major products formed from these reactions include the corresponding oxidized, reduced, or deprotected derivatives of the original compound.
Applications De Recherche Scientifique
2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, as its structure allows it to interact with various biological targets.
Industry: It can be used in the production of specialty chemicals and materials, where its unique functional groups provide specific properties.
Mécanisme D'action
The mechanism by which 2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid exerts its effects depends on its interaction with molecular targets. The amide and sulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The benzyloxycarbonyl group can also play a role in modulating the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds include other amino acid derivatives with benzyloxycarbonyl protection and sulfanyl groups. For example:
2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)boronic acid: This compound has a similar benzyloxycarbonyl-protected amino group but includes a boronic acid moiety instead of a sulfanyl group.
2-(2-{[(Benzyloxy)carbonyl]amino}acetamido)acetic acid: This compound is a glycine derivative with a similar benzyloxycarbonyl-protected amino group.
The uniqueness of 2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid lies in its specific combination of functional groups, which provides distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-12(2)15(16(21)19-14(17(22)23)9-10-26-3)20-18(24)25-11-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRHCSDFQVZROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11954525.png)
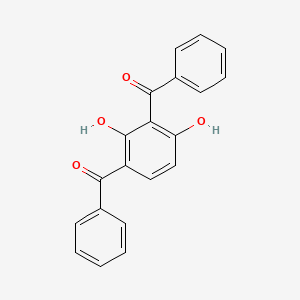
![2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11954528.png)

